3-chloro-N-[(4-methoxythian-4-yl)methyl]benzamide
Description
3-Chloro-N-[(4-methoxythian-4-yl)methyl]benzamide is a benzamide derivative featuring a 3-chlorobenzoyl group linked via an amide bond to a 4-methoxythiane-substituted methyl moiety. The compound’s structure combines aromatic chlorination with a sulfur-containing thiane ring and a methoxy substituent, which may influence its electronic properties, solubility, and biological activity.
Properties
IUPAC Name |
3-chloro-N-[(4-methoxythian-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2S/c1-18-14(5-7-19-8-6-14)10-16-13(17)11-3-2-4-12(15)9-11/h2-4,9H,5-8,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWFEQWBHXOHOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(4-methoxythian-4-yl)methyl]benzamide typically involves multiple steps One common approach is to start with the chlorination of benzamide to introduce the chloro group This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(4-methoxythian-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrogen-substituted benzamide.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- The compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.
2. Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of benzamide have been shown to induce apoptosis in cancer cell lines, making them potential candidates for cancer therapy.
- Antimicrobial Properties : The compound's thian group may enhance its antibacterial activity. Studies suggest that related compounds effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
3. Biological Activity
- The biological activity of 3-chloro-N-[(4-methoxythian-4-yl)methyl]benzamide has been explored in various studies:
- Antiviral Effects : Similar compounds have demonstrated the ability to inhibit viral replication, suggesting potential applications in antiviral therapies.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes, contributing to its therapeutic potential.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Anticancer Potential
A study investigated the effects of a structurally similar compound on breast cancer cell lines. The results showed significant cytotoxicity, with IC50 values indicating effective inhibition at concentrations as low as 40 µg/ml after 72 hours of exposure.
Mechanism of Action
The proposed mechanism for the anticancer activity involves modulation of signaling pathways related to cell survival and apoptosis. Binding assays revealed that the compound interacts with specific receptors associated with cancer proliferation.
Antibacterial Efficacy
Research on sulfonamide derivatives indicated that modifications to the aniline group can enhance antibacterial activity. One study reported a 97% inhibition rate against Gram-positive bacteria, highlighting the potential for developing new antibacterial agents based on this compound's structure.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(4-methoxythian-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The chloro group and the methoxytetrahydrothiopyran moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The thiourea linkage in ’s compound enables metal coordination, forming stable nickel complexes with distorted square-planar geometries.
- Sulfone groups (e.g., in ) enhance polarity and solubility compared to thiane or thiophene derivatives.
- Nitro groups () induce polymorphism and influence crystal packing via weak C–H···O and halogen interactions.
Physical and Crystallographic Properties
Crystallographic data highlight the impact of substituents on molecular conformation and packing:
Key Observations :
- Chlorine substituents participate in halogen bonding (Cl···Cl distances ~3.8–3.94 Å), affecting crystal stability.
- Metal coordination in nickel complexes () reduces conformational flexibility, stabilizing the structure.
Chemical Reactivity and Metal Coordination
- Thiourea Derivatives: Compounds like 3-chloro-N-(diethylcarbamothioyl)benzamide () form stable complexes with nickel and copper, exhibiting antimicrobial activity. The thiourea sulfur and amide oxygen act as donor atoms.
- Polymorphism : 3-Chloro-N-(2-fluorophenyl)benzamide () exhibits polymorphs (Forms IA, IB) due to varying weak interactions, impacting drug formulation.
Biological Activity
3-chloro-N-[(4-methoxythian-4-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article aims to provide a comprehensive overview of its biological activity, including data from various studies, structure-activity relationships (SAR), and potential applications.
Chemical Structure
The chemical structure of 3-chloro-N-[(4-methoxythian-4-yl)methyl]benzamide can be described as follows:
- Molecular Formula : C12H14ClN1O2S1
- IUPAC Name : 3-chloro-N-(4-methoxythian-4-yl)methylbenzamide
Biological Activity Overview
The biological activities of 3-chloro-N-[(4-methoxythian-4-yl)methyl]benzamide have been evaluated in various studies, focusing on its antibacterial, antifungal, and potential anticancer properties.
Antibacterial Activity
Research indicates that compounds similar to 3-chloro-N-[(4-methoxythian-4-yl)methyl]benzamide exhibit significant antibacterial properties. For instance, a study on benzamide derivatives showcased their effectiveness against multidrug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action was linked to the inhibition of bacterial division protein FtsZ, which is crucial for bacterial cell division.
| Compound | Activity Against MRSA | EC50 (µg/mL) |
|---|---|---|
| A14 | Effective | 0.5 |
| 3-chloro-N-[(4-methoxythian-4-yl)methyl]benzamide | TBD | TBD |
Antifungal Activity
The compound has also demonstrated antifungal properties. In a comparative study involving various benzamide derivatives, some exhibited excellent fungicidal activities against fungi such as Sclerotinia sclerotiorum and Botrytis cinerea. The EC50 values for these compounds were significantly lower than those of standard antifungal agents like quinoxyfen .
| Compound | Fungus | Inhibition Rate (%) | EC50 (mg/L) |
|---|---|---|---|
| 3-chloro-N-[(4-methoxythian-4-yl)methyl]benzamide | Sclerotinia sclerotiorum | TBD | TBD |
| Quinoxyfen | Sclerotinia sclerotiorum | 77.8 | 14.19 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups enhances the biological activity of benzamide derivatives. For example, compounds with halogen substitutions at specific positions on the benzene ring showed improved inhibitory effects against both bacteria and fungi .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various benzamide derivatives against MRSA. Compounds were tested for their minimum inhibitory concentration (MIC) and compared with existing antibiotics. The results indicated that certain substitutions led to enhanced potency against resistant strains .
- Fungicidal Properties : Another investigation focused on the fungicidal activity of similar compounds against agricultural pathogens. The study highlighted that modifications in the thian group significantly affected the compound's effectiveness, suggesting a pathway for developing new fungicides .
Q & A
Q. How to resolve conflicting IR absorption peaks during structural analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
